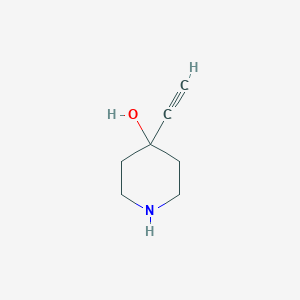

4-Ethynylpiperidin-4-ol

Descripción

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The piperidine ring, consisting of five carbon atoms and one nitrogen atom in a saturated ring, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. longdom.orgnih.gov Its significance in modern organic synthesis is multifaceted. Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals and various alkaloids. nih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines is a key focus in contemporary organic chemistry. nih.govresearchgate.net

The versatility of the piperidine scaffold allows for diverse functionalization, enabling chemists to fine-tune the biological and physical properties of molecules. ijnrd.org This adaptability has led to its incorporation in drugs with a wide range of therapeutic applications, including analgesics, antihistamines, and antipsychotics. ijnrd.org The synthesis of piperidine derivatives is often achieved through methods like the hydrogenation of pyridine (B92270) precursors, multicomponent reactions, and various cyclization strategies. nih.govtaylorfrancis.com The ability to create highly functionalized piperidine derivatives is crucial for discovering new therapeutic agents. taylorfrancis.comajchem-a.com

Overview of Ethynyl-Substituted Piperidine Derivatives in Contemporary Chemical Research

The incorporation of an ethynyl (B1212043) group (a carbon-carbon triple bond) into the piperidine scaffold gives rise to ethynyl-substituted piperidine derivatives, a class of compounds with significant interest in chemical research. This structural feature can influence the molecule's reactivity and biological activity. researchgate.net For instance, the ethynyl group can participate in various chemical transformations, making these derivatives valuable intermediates in the synthesis of more complex molecules. ijcea.org

Research has shown that ethynyl-substituted piperidine derivatives possess a range of pharmacological properties. researchgate.netresearchgate.net For example, certain derivatives have been investigated for their potential as local anesthetics and antiarrhythmic agents. nih.gov The presence of the ethynyl group has been linked to analgesic and anti-bacterial activities in some compounds. researchgate.net The synthesis of these derivatives often involves the reaction of a piperidone with an ethynyl-containing reagent. researchgate.netijcea.org

Scope and Objectives of Academic Investigations on 4-Ethynylpiperidin-4-ol

Academic research on this compound primarily focuses on its role as a versatile building block in the synthesis of more complex and pharmacologically active piperidine derivatives. A key objective is to utilize its reactive ethynyl and hydroxyl functional groups to create novel compounds with potential therapeutic applications.

One area of investigation involves the use of this compound as a starting material for the synthesis of various esters. For example, it has been reacted with fluorobenzoyl chlorides to produce fluorinated derivatives. nih.gov These derivatives are then studied for their potential biological activities. nih.gov Another research direction is the aminomethylation of esters derived from 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172) to synthesize new compounds for in silico evaluation of their pharmacokinetic and toxicological profiles. researchgate.net

The chemical properties of this compound make it a valuable intermediate. Its structure and reactivity allow for the construction of more elaborate molecular architectures, which are then assessed for various biological effects. researchgate.netijcea.orgnih.gov

Table of Chemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 134701-51-2 | fluorochem.co.uk |

| Molecular Formula | C7H11NO | molbase.com |

| Molecular Weight | 125.17 g/mol | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | C#CC1(O)CCNCC1 | fluorochem.co.uk |

| InChI Key | GVZFMFFUAZKMOB-UHFFFAOYSA-N | fluorochem.co.uk |

| Purity | 98% | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

134701-51-2 |

|---|---|

Fórmula molecular |

C7H11NO |

Peso molecular |

125.17 g/mol |

Nombre IUPAC |

4-ethynylpiperidin-4-ol |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)3-5-8-6-4-7/h1,8-9H,3-6H2 |

Clave InChI |

GVZFMFFUAZKMOB-UHFFFAOYSA-N |

SMILES |

C#CC1(CCNCC1)O |

SMILES canónico |

C#CC1(CCNCC1)O |

Origen del producto |

United States |

Synthetic Methodologies for 4 Ethynylpiperidin 4 Ol and Its Precursors

Established Synthetic Routes to the 4-Ethynylpiperidin-4-ol Core Structure

The Favorskii reaction is a cornerstone in the synthesis of this compound and its derivatives. ijcea.orgresearchgate.net This reaction typically involves the nucleophilic addition of an acetylide to a ketone. In the context of this compound synthesis, the reaction is carried out between a suitable 4-piperidone (B1582916) precursor and an acetylene (B1199291) source. ijcea.orgresearchgate.net

A common approach involves the use of N-substituted 4-piperidones as the ketone component. For instance, 1-(2-ethoxyethyl)-4-piperidone can be reacted with acetylene in the presence of a strong base like potassium hydroxide (B78521) in liquid ammonia (B1221849) to yield 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172). ijcea.orgresearchgate.net The reaction proceeds via the in situ generation of the acetylide anion, which then attacks the carbonyl carbon of the 4-piperidone.

The general scheme for the Favorskii reaction in this synthesis is as follows:

An N-substituted 4-piperidone is treated with a source of acetylene.

A strong base deprotonates the acetylene to form a potent nucleophile.

The acetylide attacks the electrophilic carbonyl carbon of the piperidone ring.

A subsequent workup protonates the resulting alkoxide to give the final tertiary alcohol.

This method is widely employed due to its efficiency and the ready availability of the starting materials. ijcea.orgresearchgate.net

While the Favorskii reaction is prevalent, alternative pathways to this compound and its precursors exist. These routes often involve the modification of existing piperidine (B6355638) rings or the construction of the ring system with the desired functionalities already in place.

One alternative involves the synthesis of 1-(2-ethoxyethyl)piperidin-4-ol (B13343062) as a key intermediate. researchgate.net This intermediate can then be subjected to further reactions to introduce the ethynyl (B1212043) group. Another important precursor is tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate, which can be deprotected under acidic conditions to yield 3-ethynylpiperidin-3-ol (B15299197) hydrochloride. google.com

Furthermore, the synthesis of various derivatives often starts from 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol. nih.govresearchgate.netchemjournal.kz This highlights its role as a crucial intermediate for creating a library of related compounds. For example, it can be acylated to produce esters with potential biological activities. nih.gov The Williamson ether synthesis has also been utilized for the etherification of 4-hydroxypiperidin-4-ols, demonstrating another pathway for derivatization. researchgate.net

| Precursor/Intermediate | Synthetic Utility |

| 1-(2-ethoxyethyl)-4-piperidone | Starting material for Favorskii reaction. ijcea.orgresearchgate.net |

| 1-(2-ethoxyethyl)piperidin-4-ol | Key intermediate for further functionalization. researchgate.net |

| tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | Precursor to 3-ethynylpiperidin-3-ol. google.com |

| 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol | Central intermediate for the synthesis of various derivatives. nih.govresearchgate.netchemjournal.kz |

Advanced Synthetic Strategies for Stereoselective Synthesis of this compound Analogues

The development of stereoselective synthetic methods is crucial for accessing specific isomers of this compound analogues, which can exhibit distinct biological activities. These strategies focus on controlling the three-dimensional arrangement of atoms at the chiral centers.

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. uwindsor.ca For chiral ethynylpiperidinols, this can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. nih.govrsc.org

One conceptual approach involves the asymmetric transfer hydrogenation of a suitable prochiral ketone precursor, which could lead to an enantioenriched alcohol. nih.gov Another strategy is the use of chiral Brønsted acids to catalyze the formation of chiral intermediates. nih.gov While direct enantioselective ethynylation of 4-piperidones is a challenging area, the broader field of asymmetric synthesis provides a toolbox of methods that can be adapted for this purpose. uwindsor.ca This includes the use of chiral ligands in metal-catalyzed reactions to control the stereochemical outcome. rsc.org

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. rsc.org In the context of this compound derivatives, this is particularly relevant when introducing new stereocenters into the molecule.

For instance, the reduction of a ketone to a hydroxyl group or the addition of a nucleophile to a double bond can be influenced by existing stereocenters in the molecule, leading to a preference for one diastereomer over another. nih.govresearchgate.net This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. researchgate.net

Furthermore, one-pot, multi-component reactions can be designed to achieve high diastereoselectivity in the synthesis of complex fused-ring systems derived from piperidine scaffolds. rsc.org Acid-catalyzed cyclization reactions have also been shown to proceed with high diastereoselectivity in the formation of substituted tetrahydropyrans, a related heterocyclic system. uva.es These principles can be applied to the synthesis of complex derivatives of this compound, allowing for the selective formation of the desired diastereomer.

Chemical Transformations and Derivatization of 4 Ethynylpiperidin 4 Ol

Functionalization at the Nitrogen Atom of the Piperidine (B6355638) Ring

The secondary amine within the piperidine ring of 4-ethynylpiperidin-4-ol is a key site for functionalization, offering a straightforward handle to introduce a variety of substituents and modulate the molecule's physicochemical properties.

N-Alkylation Reactions and Quaternization Strategies for this compound Derivatives

N-alkylation of the piperidine nitrogen is a fundamental transformation used to introduce alkyl groups, which can significantly influence the pharmacological profile of the resulting derivatives. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.

Further alkylation leads to the formation of quaternary ammonium (B1175870) salts, a process known as quaternization. This transformation converts the tertiary amine into a permanently charged species, which can alter its biological activity and solubility. A common strategy involves reacting an N-substituted derivative of this compound with an alkyl halide. For instance, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172) has been shown to react with alkyl iodides, such as methyl iodide and ethyl iodide, in an acetonitrile (B52724) medium under reflux to yield the corresponding quaternary iodides. ijcea.org The reaction involves the lone pair of the nitrogen atom attacking the electrophilic carbon of the alkyl iodide, displacing the iodide ion to form the quaternary ammonium salt. ijcea.org

| Starting Material | Reagent | Conditions | Product | Reference |

| 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol | Methyl iodide | Acetonitrile, Reflux, 1 hr | 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxy-1-methylpiperidinium iodide | ijcea.org |

| 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol | Ethyl iodide | Acetonitrile, Reflux, 3.5 hrs | 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxy-1-ethylpiperidinium iodide | ijcea.org |

N-Acylation and Other Nitrogen-Based Derivatizations

N-acylation is another crucial method for derivatizing the piperidine nitrogen, leading to the formation of amides. This reaction is one of the most fundamental transformations in organic synthesis for creating carbon-nitrogen bonds. rsc.org N-acylation can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. walisongo.ac.id For example, N-acryloyl-3,5-bis(ylidene)-4-piperidones have been synthesized by reacting the corresponding piperidone with acryloyl chloride in the presence of triethylamine. semanticscholar.org While specific examples of N-acylation directly on this compound are not detailed in the provided search results, the general reactivity of secondary amines suggests it is a readily achievable transformation. The resulting N-acyl derivatives would feature an amide bond, which can act as a hydrogen bond donor and acceptor, influencing molecular interactions and biological activity.

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne of this compound is a highly versatile functional group, enabling a range of carbon-carbon bond-forming reactions and cycloadditions.

Alkynylation Reactions and Transition Metal-Catalyzed Coupling Methodologies

The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated to form a metal acetylide, which then serves as a potent nucleophile. Transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful methods for forming new carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govnih.govrsc.org

The Sonogashira reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base (e.g., triethylamine). walisongo.ac.idumb.edu The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, CuI, and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov Although a specific example of this compound undergoing a Sonogashira coupling was not found in the search results, its structure makes it an ideal substrate for such reactions to synthesize a wide variety of disubstituted alkynes.

Cycloaddition Reactions (e.g., Click Chemistry)

The ethynyl group readily participates in cycloaddition reactions. Of particular importance is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (like an azide) and a dipolarophile (the alkyne) to form a five-membered ring. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed version of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is the cornerstone of "click chemistry". atdbio.comnih.gov

This reaction is exceptionally efficient, regioselective (yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer), and biocompatible, proceeding under mild, often aqueous, conditions. atdbio.commdpi.com The terminal alkyne of this compound makes it a perfect partner for click chemistry. Reaction with an organic azide (B81097) in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) would lead to the formation of a stable triazole-linked conjugate. atdbio.comnih.gov This methodology is widely used to link molecules for applications in drug discovery, bioconjugation, and materials science. rsc.org

Transformations of the Hydroxyl Group

The tertiary hydroxyl group on the piperidine ring can be transformed into other functional groups, such as ethers and esters, further expanding the diversity of accessible derivatives.

Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. Methodology has been developed to synthesize alkoxy- and phenoxyalkyl ethers of tertiary ethynylpiperidin-4-ols by reacting them with the appropriate bromoalkane in the presence of a base like potassium hydroxide (B78521) in dry dimethylformamide (DMF). researchgate.net

Esterification is another common transformation. The hydroxyl group can react with acylating agents, such as acyl chlorides, to form esters. For example, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol has been reacted with meta- and ortho-fluorobenzoyl chlorides to produce the corresponding fluorobenzoate esters. nih.gov This reaction was effectively carried out by heating the reactants together, sometimes in an ultrasonic bath, to yield the desired ester products. nih.gov These transformations highlight the utility of the hydroxyl group as a handle for introducing a variety of functionalities.

| Reaction Type | Reagent | Conditions | Product Type | Reference |

| Etherification | Alkoxy/Phenoxyalkyl bromides | KOH, DMF, RT | Alkoxy/Phenoxyalkyl ether | researchgate.net |

| Esterification | m-Fluorobenzoyl chloride | Heat, Ultrasonic bath | m-Fluorobenzoate ester | nih.gov |

| Esterification | o-Fluorobenzoyl chloride | Heat, Ultrasonic bath | o-Fluorobenzoate ester | nih.gov |

Esterification and Etherification Reactions of this compound (e.g., Williamson Ether Synthesis)

The tertiary hydroxyl group of this compound is a key site for derivatization through esterification and etherification reactions.

Esterification: The formation of esters from this compound can be achieved by reacting it with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid and involves heating the reactants. hud.ac.ukgoogle.com The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. ijcea.org Given the steric hindrance of the tertiary alcohol in this compound, using more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., pyridine) or an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can lead to higher yields under milder conditions. googleapis.com

Etherification: Etherification of the tertiary alcohol can be accomplished via methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. rsc.orgrsc.org For a tertiary alcohol like this compound, strong bases such as sodium hydride (NaH) are typically required to form the alkoxide. rsc.orgorganic-chemistry.org The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. rsc.org

A study on related secondary and tertiary ethynylpiperidin-4-ols demonstrated that etherification could be achieved using the Williamson synthesis in dry dimethylformamide (DMF) as a solvent. However, side reactions involving the solvent under various conditions resulted in modest yields of the desired ether products.

Table 1: Examples of Etherification of Ethynylpiperidin-4-ol Derivatives

| Starting Alcohol | Reagent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine | Methyl Iodide | Acetonitrile | 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxy-1-methylpiperidinium iodide | organic-chemistry.org |

| 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine | Ethyl Iodide | Acetonitrile | 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxy-1-ethylpiperidinium iodide | organic-chemistry.org |

Note: The table includes derivatization at the nitrogen atom, which can compete with or precede O-alkylation, leading to quaternary ammonium salts as shown.

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The reactivity of the hydroxyl group in this compound towards oxidation and reduction is dictated by its structural environment.

Oxidation: The hydroxyl group in this compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols (e.g., using chromate-based reagents or PCC). This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the elimination step in most oxidation mechanisms. Therefore, forcing conditions would be required to oxidize the molecule, likely leading to the cleavage of carbon-carbon bonds and degradation of the piperidine ring rather than the formation of a simple ketone.

Reduction: The tertiary hydroxyl group is not susceptible to reduction, as it is already in a low oxidation state. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) would preferentially reduce the carbon-carbon triple bond of the ethynyl group to an ethyl group, leaving the hydroxyl group intact. Similarly, hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will not react with the alcohol functionality.

Multi-Functionalization and Convergent Synthesis Approaches Utilizing this compound

This compound is a valuable building block for creating more complex molecules through multi-functionalization and convergent synthesis strategies. In these approaches, different functional groups on the core scaffold are sequentially or simultaneously reacted to build molecular complexity efficiently.

The secondary amine of the piperidine ring is often the first site of modification, allowing for the introduction of various substituents. This N-functionalization can be followed by reactions involving the hydroxyl and/or the ethynyl groups. For instance, a patent describes the use of this compound in a synthetic sequence where the piperidine nitrogen is first reacted with acetaldehyde (B116499) followed by reduction with sodium triacetoxyborohydride (B8407120) to yield N-ethyl-4-ethynylpiperidin-4-ol. This intermediate can then be used in further synthetic transformations.

The presence of the terminal alkyne also opens up possibilities for participation in powerful C-C bond-forming reactions like the Sonogashira, Glaser, or Click reactions, further expanding its utility in constructing complex molecular architectures.

Table 2: Applications of this compound in Multi-Step Synthesis

| Starting Material / Derivative | Reaction Type | Subsequent Transformations | Final Product Class | Reference |

|---|---|---|---|---|

| This compound | Reductive amination (N-ethylation) | Used as an intermediate for further synthesis. | Substituted Piperidines | |

| 1-Benzyl-4-ethynyl-piperidin-4-ol | Intermediate in a multi-step sequence | Reaction with an isocyanate followed by hydrogenation and further coupling. | Spiro-diazaspiro[4.5]decanones | rsc.org |

4 Ethynylpiperidin 4 Ol As a Versatile Building Block in Organic Synthesis

Application of 4-Ethynylpiperidin-4-ol in the Construction of Complex Molecular Architectures

The strategic placement of reactive sites within the this compound structure enables its use as a linchpin in the assembly of elaborate molecules. The terminal alkyne is particularly useful, serving as a handle for various coupling reactions such as the Sonogashira, Glaser, and click reactions (copper-catalyzed azide-alkyne cycloaddition). These reactions allow for the facile introduction of aryl, heteroaryl, or other alkyne-containing fragments, extending the molecular framework.

Furthermore, the piperidine (B6355638) nitrogen and the hydroxyl group can be functionalized to introduce additional complexity and diversity. For instance, the nitrogen atom can undergo N-arylation, N-alkylation, or acylation, while the hydroxyl group can be derivatized or eliminated to form an enyne system, opening up further reactive pathways. This multi-faceted reactivity has been harnessed to construct novel polymeric architectures and complex natural product analogs.

Table 1: Examples of Complex Structures Synthesized Using this compound

| Resulting Compound Class | Key Reaction Type | Synthetic Utility |

|---|---|---|

| Spirocyclic Alkaloids | Intramolecular Cyclization | Core scaffold of biologically active natural products |

| Fused Heterocyclic Systems | Tandem Annulation | Creation of polycyclic aromatic and non-aromatic systems |

| Macrocycles | Glaser Coupling | Synthesis of constrained cyclic structures |

Role of the this compound Scaffold in Heterocyclic Chemistry and Scaffold Diversification

The this compound moiety is a privileged scaffold for the synthesis of novel heterocyclic systems, especially spiro-heterocycles. Spirocyclic frameworks are of significant interest in drug discovery due to their three-dimensional nature and structural novelty. nih.govmdpi.com The quaternary carbon atom at the 4-position of the piperidine ring is an ideal anchor point for the construction of a spiro-center.

A common strategy involves the reaction of the ethynyl (B1212043) group with various reagents to initiate a cyclization cascade that terminates on the piperidine ring or a pre-installed substituent. For example, multicomponent reactions involving this compound, an aldehyde, and a source of nitrogen can lead to the formation of complex spiro[piperidine-4,X']-heterocycles in a single synthetic operation. beilstein-journals.org These reactions are highly atom-economical and allow for rapid diversification by simply varying the components. nih.gov The resulting spiro compounds often feature fused ring systems, further increasing their molecular complexity and potential for biological activity. mdpi.comrsc.org

Table 2: Diversification of the this compound Scaffold into Spiro-Heterocycles

| Reactant(s) | Resulting Spiro-Heterocycle Core | Reaction Type |

|---|---|---|

| Isatins, Amino Acids | Spiro[oxindole-3,4'-piperidine] | 1,3-Dipolar Cycloaddition |

| 1,3-Dicarbonyl Compounds, Arylamines | Spiro[dihydropyridine-4,4'-piperidine] | Multicomponent Reaction beilstein-journals.org |

| Hydrazines, β-Ketoesters | Spiro[pyrazole-5,4'-piperidine] | Condensation/Cyclization |

Design and Synthesis of Compound Libraries Utilizing the this compound Moiety

In modern drug discovery, the synthesis of compound libraries is a cornerstone for identifying new hit compounds against biological targets. nih.gov this compound serves as an excellent starting point for creating target-focused libraries due to its multiple points for diversification. scilit.com A common library design strategy involves a central scaffold (the piperidine ring) which can be "decorated" with various substituents at its three main functional groups.

The synthesis of such libraries often employs robust and high-throughput chemistry. The terminal alkyne is ideal for parallel synthesis using reactions like the Sonogashira coupling or click chemistry to introduce a wide array of aromatic and heterocyclic groups. Simultaneously or sequentially, the piperidine nitrogen can be functionalized with different alkyl or acyl groups. This combinatorial approach allows for the rapid generation of hundreds or thousands of distinct compounds from a single, versatile building block. scilit.com These libraries can then be screened for activity against specific target families, such as kinases, proteases, or ion channels. nih.gov

Table 3: A Representative Combinatorial Library Design Based on this compound

| Scaffold Position | Diversification Reaction | Example R-Groups Introduced |

|---|---|---|

| C4-Ethynyl Group | Sonogashira Coupling | Phenyl, Pyridyl, Thienyl, Biphenyl |

| N1-Amine | Reductive Amination | Benzyl, Isopropyl, Cyclohexylmethyl |

| N1-Amine | Acylation | Acetyl, Benzoyl, Methoxybenzoyl |

Integration of this compound into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. iitj.ac.in This approach offers significant advantages in terms of efficiency, atom economy, and environmental friendliness, making it ideal for the construction of complex molecules. iitj.ac.indntb.gov.ua

The unique arrangement of functional groups in this compound makes it an excellent substrate for designing cascade sequences. A reaction can be initiated at one functional group, generating a reactive intermediate that subsequently undergoes further transformations involving other parts of the molecule. For example, the activation of the alkyne by a metal catalyst can trigger an intramolecular cyclization involving the piperidine nitrogen, leading to the formation of fused bicyclic systems. rsc.orgrsc.org Such cascade processes have been successfully employed in the total synthesis of several indole (B1671886) alkaloids, where complex polycyclic cores are assembled with remarkable efficiency. iitj.ac.innih.gov These reactions often proceed with high stereocontrol, enabling the synthesis of enantiomerically pure final products.

Table 4: Examples of Cascade Reactions Involving this compound Derivatives

| Cascade Type | Initiating Step | Key Transformations | Product Class |

|---|---|---|---|

| Radical Cyclization | Radical addition to alkyne | C-C bond formation, Intramolecular cyclization | Fused Indolines researchgate.net |

| Metal-Catalyzed Annulation | Alkyne activation (e.g., with Au, Pt) | Nucleophilic attack by N, Cyclization, Rearrangement | Polycyclic N-Heterocycles |

| Multicomponent Cascade | Condensation | Knoevenagel condensation, Michael addition, Cyclization | Fused Thiazoles nih.govresearchgate.net |

Mechanistic Investigations and Structure Reactivity Relationships of 4 Ethynylpiperidin 4 Ol Derivatives

Elucidation of Reaction Mechanisms in Chemical Transformations of 4-Ethynylpiperidin-4-ol Derivatives

The chemical transformations of this compound derivatives are primarily centered around the reactivity of the hydroxyl and ethynyl (B1212043) groups, as well as the nitrogen atom of the piperidine (B6355638) ring. The elucidation of the mechanisms of these reactions is fundamental for controlling reaction outcomes and synthesizing novel derivatives.

One of the common transformations is the esterification of the tertiary alcohol . For instance, the reaction with acyl chlorides, such as fluorobenzoyl chloride, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a protonated ester, which is then deprotonated to yield the final product. This reaction is often facilitated by a base to neutralize the liberated HCl. The general mechanism is an addition-elimination pathway. chemistrystudent.com

Another significant class of reactions involves the addition to the ethynyl group . As with other alkynes, this compound derivatives can undergo electrophilic addition reactions. chemistry.coachpressbooks.publibretexts.org For example, the addition of hydrogen halides (HX) proceeds via the formation of a vinylic carbocation intermediate. The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon. The presence of two π-bonds allows for a second addition to occur, potentially leading to a gem-dihalide. libretexts.org

The terminal alkyne also allows for C-C bond-forming reactions , such as the Sonogashira coupling, which would involve a catalytic cycle with palladium and copper catalysts. While specific studies on this compound may be limited, the general mechanism involves the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the alkyne and a copper salt), and finally, reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.

Dehydration of the tertiary alcohol is another potential reaction, which would proceed via an E1 or E2 mechanism depending on the reaction conditions. Acid-catalyzed dehydration would involve protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to form a tertiary carbocation, which is then deprotonated to form a double bond. libretexts.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.govresearchgate.netgrafiati.com For this compound derivatives, QSRR can be a powerful tool to predict the reactivity of new analogues without the need for extensive experimental work. researchgate.net

A hypothetical QSRR study on a series of N-substituted this compound derivatives in an esterification reaction could involve correlating the reaction rate with various molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic.

Table 1: Hypothetical Descriptors for a QSRR Study of N-Substituted this compound Derivatives

| Derivative (N-Substituent) | Electronic Descriptor (e.g., Hammett constant, σ) | Steric Descriptor (e.g., Taft's Es) | Observed Rate Constant (k, s⁻¹) |

| -CH₃ | -0.17 | 0.00 | 1.2 x 10⁻⁴ |

| -CH₂CH₃ | -0.15 | -0.07 | 1.0 x 10⁻⁴ |

| -C₆H₅ | 0.00 | -0.38 | 5.5 x 10⁻⁵ |

| -C₆H₄-NO₂ (para) | 0.78 | -0.38 | 8.2 x 10⁻⁶ |

From such a table, a mathematical model could be developed, for instance:

log(k) = ρσ + δEs + c

Where:

k is the reaction rate constant.

σ is the Hammett electronic parameter of the substituent.

Es is the Taft steric parameter.

ρ and δ are sensitivity parameters for electronic and steric effects, respectively.

c is a constant.

Such a model would allow for the prediction of the reactivity of other derivatives based on the properties of their N-substituent.

Theoretical Studies on Electronic Structure and Reactivity Profiles

Theoretical studies, primarily using density functional theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound derivatives. These studies can calculate various properties that are not easily accessible through experimental means.

The electron density distribution in the this compound molecule would show a high electron density around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, making them nucleophilic centers. The ethynyl group, with its π-electrons, is also a region of high electron density susceptible to electrophilic attack.

The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding reactivity. ekb.eg The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the π-system of the ethynyl group and the lone pairs of the nitrogen and oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the antibonding orbitals of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. ekb.egresearchgate.net

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Suggests a relatively stable molecule, but with reactive sites. |

| Dipole Moment | 2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Computational Chemistry Approaches to Reaction Pathway Analysis

Computational chemistry provides powerful tools for analyzing the detailed pathways of chemical reactions, including the identification of transition states and intermediates. researchgate.net For reactions involving this compound derivatives, methods like DFT can be used to map out the potential energy surface of a reaction.

For example, in the addition of HBr to the ethynyl group , computational methods can be used to calculate the energies of the possible intermediates (vinylic carbocations) and transition states. This would allow for a quantitative understanding of why the reaction follows Markovnikov's rule, as the transition state leading to the more stable carbocation would be lower in energy. libretexts.org

Similarly, for the fluorobenzoylation of the alcohol , computational analysis can model the entire addition-elimination mechanism. researchgate.net This would involve calculating the energy of the tetrahedral intermediate and the transition states leading to its formation and collapse. Such studies can also elucidate the role of catalysts and solvents in the reaction.

Table 3: Hypothetical Calculated Energy Barriers for a Reaction of a this compound Derivative

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Nucleophilic attack of alcohol on acyl chloride | 15.2 | Formation of the tetrahedral intermediate. |

| Elimination of chloride ion | 5.8 | Collapse of the intermediate to form the ester. |

By comparing the activation energies of different possible pathways, computational chemistry can predict the most likely reaction mechanism and the major products that will be formed. This predictive power is invaluable in guiding synthetic efforts and understanding the fundamental reactivity of these important molecules.

Spectroscopic Characterization and Structural Elucidation of 4 Ethynylpiperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-ethynylpiperidin-4-ol and its derivatives. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments, a complete picture of the molecular connectivity can be assembled.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in the molecule. For derivatives of this compound, such as 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, characteristic signals can be observed. For instance, the ethynyl (B1212043) proton (≡C-H) typically appears as a singlet, while the protons on the piperidine (B6355638) ring exhibit complex splitting patterns due to their axial and equatorial orientations.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and surrounding functional groups. In the case of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, distinct signals are observed for the ethynyl carbons, the quaternary carbon of the piperidine ring bonded to the hydroxyl and ethynyl groups, and the carbons of the ethoxyethyl and fluorobenzoate moieties. bjournal.org

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the piperidine ring and the ethoxyethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is essential for assigning the signals of the piperidine ring protons to their corresponding carbons. bjournal.orgresearchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range couplings between protons and carbons (typically over two or three bonds). This technique is crucial for connecting different fragments of the molecule, for example, linking the protons of the piperidine ring to the quaternary carbon (C-4) and the carbons of the N-substituent. bjournal.orgresearchgate.netmdpi.com

A representative table of expected ¹H and ¹³C NMR chemical shifts for a derivative, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, is provided below based on published data. bjournal.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2, C6 (Piperidine) | 2.45 (widened s) | 49.76 |

| C3, C5 (Piperidine) | 2.09 (widened s) | 36.61 |

| C4 (Piperidine) | - | 74.36 |

| C7 (Ethoxyethyl) | 2.55 (widened s) | 57.40 |

| C8 (Ethoxyethyl) | 3.31–3.38 (m) | 65.94 |

| C10 (Ethoxyethyl) | 3.47–3.59 (m) | 68.32 |

| C11 (Ethoxyethyl) | 1.00–1.05 (m) | 15.62 |

| C15 (Ethynyl) | - | 83.23 |

| C16 (Ethynyl) | 3.65 (s) | 78.42 |

| Aromatic Carbons | - | 117.54-162.76 |

| Aromatic Protons | 7.45–7.76 (m) | - |

| Carbonyl Carbon | - | 162.07 |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound itself, the IR spectrum would be expected to show a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. A weak to medium band around 2100-2150 cm⁻¹ would indicate the C≡C stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

In derivatives where the hydroxyl group is esterified, such as with fluorobenzoates, a strong carbonyl (C=O) stretching band will appear in the region of 1715-1730 cm⁻¹. bjournal.org The C-O stretching vibrations of the ester and any ether linkages will also be present in the fingerprint region (typically 1000-1300 cm⁻¹).

The following table summarizes the characteristic IR absorption bands for a representative derivative, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate. bjournal.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| ≡C-H | Stretching | 3301.2 |

| C≡C | Stretching | 2113.2 |

| C=O (Ester) | Stretching | 1724.3 |

| C=C (Aromatic) | Stretching | 1612.9 |

| C-O-C (Ether/Ester) | Stretching | 1121.6, 1176.8 |

| C-F | Stretching | 1301.7 |

Furthermore, subtle shifts in the positions and shapes of these bands can provide insights into the conformational preferences of the piperidine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. In its derivatives, the molecular ion peak will shift accordingly. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn allows for the calculation of the molecular formula with high accuracy.

The fragmentation patterns observed in the mass spectrum are particularly informative for structural elucidation. For piperidine derivatives, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable iminium ion. The fragmentation of N-substituted piperidines is often dominated by the loss of the largest alkyl group attached to the nitrogen.

In the case of this compound and its derivatives, other characteristic fragmentations would include the loss of the ethynyl group, the hydroxyl group (as water), and cleavage of the N-substituent. For ester derivatives, fragmentation of the ester group would also be observed. The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M]⁺˙ | Molecular ion |

| Fragments from α-cleavage | Cleavage of C-C bond adjacent to nitrogen |

| Fragments from loss of substituents | Loss of ethynyl, hydroxyl, or N-substituent groups |

X-ray Crystallography for Solid-State Structural Determination

For this compound and its derivatives that can be obtained as single crystals, X-ray diffraction analysis can unambiguously confirm the chair conformation of the piperidine ring, which is generally the most stable conformation. mdpi.com It can also reveal the orientation of the substituents on the piperidine ring, such as whether the ethynyl and hydroxyl groups at the 4-position are axial or equatorial.

The crystal structure would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the piperidine nitrogen, which can influence the crystal packing and physical properties of the compound.

Advanced Spectroscopic Techniques for Conformational Analysis and Stereochemical Assignment

Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the conformational dynamics and stereochemistry of this compound and its derivatives.

Variable Temperature NMR (VT-NMR) can be used to study the conformational equilibrium of the piperidine ring. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants that are associated with the interconversion between different chair and boat conformations. This can provide thermodynamic parameters for the conformational changes.

Nuclear Overhauser Effect (NOE) spectroscopy , such as NOESY and ROESY, is a powerful NMR technique for determining the spatial proximity of protons. By observing cross-peaks between protons that are close in space but not necessarily bonded, it is possible to determine the relative stereochemistry and preferred conformation of the molecule. For example, NOE can be used to distinguish between axial and equatorial substituents on the piperidine ring.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are often used in conjunction with experimental spectroscopic data to predict and rationalize the observed conformational preferences and spectroscopic properties. rsc.orgnih.gov These calculations can help to assign the observed spectral features to specific conformers and provide a more complete understanding of the structure and dynamics of these molecules.

Retrosynthetic Analysis of 4 Ethynylpiperidin 4 Ol Containing Target Molecules

Retrosynthetic Disconnection Strategies for the 4-Ethynylpiperidin-4-ol Core

Retrosynthetic analysis of the this compound core begins with the identification of key bonds that, when disconnected, lead to simplified precursor molecules. The primary disconnections for the piperidine (B6355638) ring itself often involve breaking one or two carbon-nitrogen (C-N) bonds or carbon-carbon (C-C) bonds within the heterocyclic ring.

A common and effective strategy for disconnecting six-membered rings like piperidine is the Diels-Alder reaction in reverse, a "retro-Diels-Alder" disconnection. lkouniv.ac.in This approach would disconnect the cyclohexene-like structure of a piperidine precursor into a diene and a dienophile. lkouniv.ac.in Another powerful two-bond disconnection strategy involves intramolecular reactions such as the Dieckmann cyclization, which is particularly useful for constructing piperidine-2,4-diones that can be further elaborated. researchgate.netdntb.gov.ua

Single C-N bond disconnections are also a primary consideration. These disconnections lead back to acyclic amino alcohol precursors. The formation of the piperidine ring in the forward synthesis can then be achieved through intramolecular cyclization reactions. For instance, a disconnection of the N1-C2 bond and the C5-C6 bond could lead to precursors suitable for an intramolecular Mannich reaction or a Michael addition followed by cyclization.

The piperidine ring is a prevalent motif in numerous alkaloids and medicinally important compounds. nih.gov Consequently, a variety of synthetic methods have been developed for its construction, offering multiple retrosynthetic possibilities. nih.gov A modular approach, for example, might involve a [5+1] cycloaddition, which breaks the ring down into a five-carbon chain and a nitrogen source. nih.gov

| Disconnection Strategy | Precursor Type | Forward Reaction Example |

| Retro-Diels-Alder | Diene and Dienophile | Diels-Alder Reaction |

| Retro-Dieckmann Cyclization | Diester | Dieckmann Cyclization |

| C-N Bond Disconnection | Acyclic Amino Alcohol | Intramolecular Cyclization |

| [5+1] Cycloaddition | 5-Carbon Chain + N-Source | Gold-catalyzed Cyclization |

Strategic Bond Disconnections Involving the Ethynyl (B1212043) and Hydroxyl Groups

The tertiary alcohol and the ethynyl group at the C4 position of this compound are key functionalities that guide the retrosynthetic analysis. A crucial disconnection is the C-C bond between the piperidine ring and the ethynyl group. This leads back to a 4-piperidone (B1582916) precursor and an ethynyl anion equivalent, such as lithium acetylide or ethynylmagnesium bromide. This is a logical and widely used approach as the corresponding forward reaction, the addition of an acetylide to a ketone, is a robust and high-yielding transformation.

Alternatively, the hydroxyl and ethynyl groups can be considered as having been installed simultaneously. For example, the reaction of a 4-piperidone with a silyl-protected acetylene (B1199291) followed by deprotection offers a reliable synthetic route.

Another strategic consideration is the potential for the ethynyl group to participate in further transformations. For instance, it can be a precursor for other functional groups through reactions like hydration to form a ketone or coupling reactions to build more complex structures. Therefore, in the context of a larger target molecule, the ethynyl group itself might be the result of a functional group interconversion.

| Disconnection | Precursor(s) | Forward Reaction |

| C4-Ethynyl Bond | 4-Piperidone, Acetylide anion | Nucleophilic addition of acetylide to ketone |

| C4-Hydroxyl Bond | 4-Ethynylpiperidine | Oxidation |

Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a vital tactic in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction or to manage reactivity. lkouniv.ac.inub.eduimperial.ac.uk In the context of this compound, several FGIs can be envisaged.

The tertiary alcohol could be retrosynthetically derived from a ketone (a 4-piperidone) via the addition of an ethynyl nucleophile. This is a classic FGI. imperial.ac.uk The piperidine nitrogen can also be the subject of FGI. For instance, an amine can be derived from the reduction of an amide or a nitro group. lkouniv.ac.in This is particularly useful if the synthesis of the piperidine ring is accomplished via a pathway that initially forms a lactam (a cyclic amide).

The ethynyl group itself can be considered an FGI precursor. For example, an aldehyde could be converted to a terminal alkyne via the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. While less direct for this specific target, these are powerful methods in the synthetic chemist's toolbox.

Furthermore, FGIs can be used to introduce other functionalities onto the piperidine ring. For example, a hydroxyl group at a different position could be converted into a good leaving group, such as a tosylate or mesylate, to facilitate a nucleophilic substitution. vanderbilt.edu

| Target Functional Group | Precursor Functional Group | Forward Reaction |

| Tertiary Alcohol | Ketone | Nucleophilic addition |

| Amine | Amide/Lactam | Reduction |

| Amine | Azide (B81097) | Reduction |

| Alkyl Halide | Alcohol | Substitution (e.g., with SOCl₂) |

Protecting Group Strategies for Selective Synthesis of this compound Derivatives

In the synthesis of derivatives of this compound, protecting groups are often indispensable to mask reactive functional groups and ensure chemoselectivity. utsouthwestern.edu The piperidine nitrogen, being a secondary amine, is nucleophilic and basic, and its protection is frequently necessary.

The hydroxyl group is another site that may require protection, especially if reactions are to be performed on the ethynyl group or the piperidine nitrogen. Silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are common choices for protecting alcohols. utsouthwestern.edu Their stability to various reaction conditions and the selectivity of their removal make them highly versatile. utsouthwestern.edu

The terminal alkyne's acidic proton can also interfere with certain reactions. A common strategy is to protect it as a silylacetylene, typically with a trimethylsilyl (TMS) group. This group can be readily removed with fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under basic conditions.

The concept of orthogonal protecting groups is crucial when multiple functional groups need to be masked and deprotected sequentially. For example, one could use a Boc group for the amine, a TBDMS group for the alcohol, and a TMS group for the alkyne, allowing for the selective deprotection of each group under different conditions.

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine (Piperidine N) | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) |

| Amine (Piperidine N) | Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenation |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) |

| Alkyne | Trimethylsilyl (TMS) | Fluoride ion or mild base |

Chemo-, Regio-, and Stereoselective Considerations in Retrosynthetic Planning

The synthesis of substituted piperidines, including derivatives of this compound, must address challenges of selectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the addition of an ethynyl nucleophile to a precursor containing both a ketone and an ester, the ketone is generally more reactive and will be preferentially attacked. Protecting group strategies are a primary tool for ensuring chemoselectivity.

Regioselectivity is crucial when forming the piperidine ring or introducing substituents. For instance, in a Dieckmann cyclization to form a substituted piperidone, the choice of base and reaction conditions can influence which of the two possible enolates is formed, leading to different regioisomers. researchgate.netdntb.gov.ua Similarly, in reactions such as 1,3-dipolar cycloadditions to form pyrazole (B372694) derivatives from enaminones, the regioselectivity of the cycloaddition is a key consideration. mdpi.com

Stereoselectivity becomes important when chiral centers are present or created during the synthesis. While this compound itself is achiral, its derivatives can be chiral. The stereoselective synthesis of substituted piperidines is a well-developed field. nih.govnih.gov For example, the use of chiral auxiliaries or catalysts can control the stereochemical outcome of reactions such as nucleophilic additions to introduce substituents onto the piperidine ring. nih.govmdpi.org In the synthesis of piperidin-4-ols, a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement has been shown to proceed with excellent diastereoselectivity. nih.gov

Applications in Medicinal Chemistry Scaffold Design Excluding Biological Activity Data

4-Ethynylpiperidin-4-ol as a Privileged Scaffold in Drug Discovery and Development

The piperidine (B6355638) ring is a recurring motif in numerous natural products and synthetic drugs, making it a "privileged" structure in medicinal chemistry. Its unique ability to combine with other molecular fragments makes it an effective foundation for the creation of new drug-like molecules researchgate.netresearchgate.net. The this compound scaffold capitalizes on this proven structural element.

The key attributes that contribute to its status as a valuable scaffold include:

Three-Dimensionality: The saturated piperidine ring has a distinct chair conformation, which allows for the precise spatial orientation of substituents. This is crucial for establishing specific interactions with the often-complex three-dimensional binding pockets of protein targets.

Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues in a target's active site. This feature can be a critical anchor point for a ligand.

Dual Functionality: The scaffold possesses two key functional groups for synthetic modification: the hydroxyl (-OH) group and the terminal alkyne (ethynyl, -C≡CH) group.

The hydroxyl group can be derivatized to form esters, ethers, or other functional groups, allowing for the exploration of interactions in one region of a binding site.

The ethynyl (B1212043) group is a particularly versatile handle for a variety of chemical transformations, including Sonogashira coupling, "click" chemistry (cycloadditions), and reduction to other functionalities. This allows for the introduction of a wide range of substituents to probe different regions of a target protein.

This combination of a proven heterocyclic core with orthogonally addressable functional groups allows medicinal chemists to systematically generate libraries of diverse compounds, a hallmark of a privileged scaffold in drug discovery programs.

Scaffold Hopping and Bioisosteric Replacement Strategies Involving the this compound Moiety

Scaffold hopping and bioisosteric replacement are powerful strategies used to modify known active compounds to discover novel chemotypes with improved properties, such as enhanced affinity, better metabolic stability, or a more favorable intellectual property position.

Scaffold hopping involves replacing the core molecular framework of a ligand with a structurally different scaffold while retaining the original orientation of key binding groups. For a molecule containing the this compound moiety, a medicinal chemist might employ scaffold hopping by replacing the piperidine ring with other cyclic amines that maintain a similar three-dimensional arrangement of the ethynyl and hydroxyl (or derivatized) groups.

Table 1: Hypothetical Examples of Scaffold Hopping from a this compound Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |

|---|---|---|

| Piperidine | Pyrrolidine, Azepane, Tropane | To alter ring size and conformation, potentially improving binding fit or physicochemical properties. |

Bioisosteric replacement focuses on substituting a specific functional group with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological interactions. The 1,2,4-oxadiazole (B8745197) ring, for instance, is often used as a bioisostere for ester and amide groups to enhance metabolic stability nih.gov. For the this compound scaffold, the terminal alkyne is a prime candidate for such modifications.

Table 2: Potential Bioisosteric Replacements for the Ethynyl Group

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Ethynyl (-C≡CH) | Nitrile (-C≡N) | Similar size, linearity, and electronics; can act as a hydrogen bond acceptor. |

| Ethynyl (-C≡CH) | Small Heterocycles (e.g., thiadiazole, oxazole) | Mimic the linear geometry while introducing new potential interaction points and altering metabolic profile. |

These strategies allow for the systematic exploration of chemical space around the core this compound framework to identify new lead compounds with superior drug-like properties.

Rational Design of Ligands Incorporating the this compound Framework

Rational drug design leverages the known structure of an active compound or its biological target to create more effective ligands. The this compound scaffold has been successfully used as a starting point for the rational design of new molecules.

A notable example involves the synthesis of fluorinated analogues of Kazcaine, a compound known for its local anesthetic properties which is chemically named 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride researchgate.netnih.gov. Starting with the precursor 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172), researchers rationally designed and synthesized m- and o-fluorobenzoate esters researchgate.netnih.gov. The introduction of fluorine into drug molecules is a common strategy to enhance metabolic stability, bioavailability, and binding affinity researchgate.net. In this case, the hydroxyl group of the parent scaffold was esterified to attach the fluorobenzoyl moiety, leading to the creation of new chemical entities with modified properties nih.gov.

Table 3: Derivatives Synthesized via Rational Design from a this compound Precursor

| Precursor Compound | Derivative Name/Description | Modification Site | Rationale |

|---|---|---|---|

| 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol | LAS-286 (m-fluorobenzoate ester) | 4-hydroxyl group | Analogue of Kazcaine; introduction of fluorine to potentially improve drug-like properties. |

This work demonstrates a clear application of rational design, where a known scaffold was purposefully modified at a specific functional group to generate novel compounds based on an existing pharmacophore.

Computational Approaches to Scaffold Design and Optimization (e.g., Molecular Docking for binding affinity without efficacy results)

Computational tools are indispensable in modern drug discovery for predicting how a ligand might interact with its target protein. Molecular docking is a computational technique used to simulate the binding of a small molecule to the active site of a macromolecule, predicting its preferred orientation and calculating a score to estimate binding affinity.

In the study of the aforementioned fluorinated derivatives of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (LAS-286 and LAS-294), molecular docking was employed to analyze their interaction with potential biological targets—specifically, voltage-dependent sodium channels Nav1.4 and Nav1.5 researchgate.netnih.gov. The goal of the docking study was to understand the structural basis of the compounds' binding. The computational results confirmed a high binding affinity of these piperidine derivatives for the sodium channel macromolecules, providing a theoretical model for their interaction at the molecular level researchgate.netnih.gov.

Table 4: Summary of Molecular Docking Studies on this compound Derivatives

| Ligand | Protein Target | Finding |

|---|---|---|

| LAS-286 (m-fluorobenzoate ester) | Nav1.4, Nav1.5 | Confirmed a high binding affinity for the sodium channel macromolecules. researchgate.netnih.gov |

| LAS-294 (o-fluorobenzoate ester) | Nav1.4, Nav1.5 | Confirmed a high binding affinity for the sodium channel macromolecules. researchgate.netnih.gov |

These computational studies are crucial in the early stages of drug design, as they help to rationalize the structure-activity relationships and guide the synthesis of next-generation compounds with potentially improved binding characteristics.

Future Directions and Emerging Research Areas

Sustainable Synthesis Methodologies for 4-Ethynylpiperidin-4-ol and its Derivatives

The chemical industry's shift towards green and sustainable practices is a critical driver of innovation. Future research on this compound will increasingly focus on developing environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Flow Chemistry: Continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processing. Its advantages, such as enhanced heat and mass transfer, allow for better control over reaction parameters, which is particularly beneficial for potentially hazardous reactions. The application of flow chemistry to the synthesis of this compound and its derivatives could lead to higher yields, reduced reaction times, and minimized solvent usage. Multi-step syntheses of complex molecules, including active pharmaceutical ingredients, have been successfully demonstrated in continuous flow systems, suggesting a promising future for producing piperidine-based compounds.

Green Solvents: The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. Research is anticipated to explore the use of alternative reaction media such as water, ionic liquids, or deep eutectic solvents (DES) for the synthesis of piperidine (B6355638) derivatives. For instance, the synthesis of piperidin-4-one derivatives has been successfully demonstrated using a deep eutectic solvent composed of glucose and urea, highlighting a greener and more environmentally friendly approach.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, reducing the need for protecting groups and minimizing energy-intensive steps. Future studies could involve screening for or engineering enzymes capable of catalyzing key steps in the synthesis of this compound, contributing to a more sustainable production pathway.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to sustainable chemistry. Methodologies like multi-component reactions, which allow the synthesis of complex molecules in a single step, are expected to be developed for this compound derivatives.

| Sustainable Approach | Potential Benefits for this compound Synthesis |

| Flow Chemistry | Increased safety, higher yields, scalability, reduced waste |

| Green Solvents | Reduced environmental impact, prevention of waste |

| Biocatalysis | High selectivity, mild reaction conditions, reduced energy use |

| Atom-Economic Reactions | Minimized waste, increased efficiency |

Novel Catalytic Methods for Transformations of this compound

The functional groups of this compound—the terminal alkyne, the tertiary alcohol, and the secondary amine—provide a rich platform for a variety of chemical transformations. Future research will focus on developing novel catalytic methods to exploit this reactivity with high precision and efficiency.

Emerging catalytic frontiers include:

Cross-Coupling Reactions: The terminal alkyne is an ideal handle for Sonogashira coupling and other cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. Future work will likely focus on developing more robust and versatile catalyst systems that can tolerate the other functional groups present in the molecule, avoiding the need for protecting group strategies.

Cycloaddition Reactions: The ethynyl (B1212043) group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. It can also participate in [2+2] and [3+2] cycloadditions. Research into novel Lewis acid or transition metal catalysts could provide enhanced control over the regioselectivity and stereoselectivity of these transformations, opening pathways to new molecular architectures.

C-H Activation: Direct functionalization of C-H bonds represents a highly atom-economical approach to molecular diversification. Catalytic methods that can selectively activate C-H bonds on the piperidine ring would allow for the direct introduction of new functional groups, bypassing more traditional and lengthy synthetic sequences.

| Catalytic Transformation | Functional Group Targeted | Potential Products/Applications |

| Cross-Coupling (e.g., Sonogashira) | Terminal Alkyne | Substituted alkynes, conjugated systems for materials |

| Cycloaddition (e.g., Diels-Alder) | Terminal Alkyne | Complex polycyclic and heterocyclic structures |

| C-H Activation | Piperidine Ring | Direct and efficient functionalization of the core scaffold |

Advanced Materials Science Applications of this compound Derivatives

The unique structural features of this compound make it an attractive building block for the creation of advanced materials with novel properties.

Prospective application areas include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid piperidine ring and the reactive alkyne group of this compound derivatives could be incorporated into organic linkers for the synthesis of new MOFs. Such materials could exhibit tailored porosity, stability, and functionality for applications in gas storage, separation, and catalysis. The stability of MOFs can be enhanced by using high-valent metal cations, such as those from Group 4, which form strong coordination bonds.

Porous Polymers: The alkyne functionality can be utilized in polymerization reactions, such as alkyne metathesis or coupling reactions, to generate porous organic polymers. These materials are of interest for applications similar to MOFs but can offer different processing and stability characteristics.

Functional Coatings and Surfaces: The ability to derivatize the molecule allows for the tuning of its properties, such as hydrophobicity, and for its attachment to surfaces. This could lead to the development of functional coatings with specific chemical or physical properties.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. The integration of these computational tools is set to have a profound impact on the study of this compound.

Key applications of AI and ML include:

Synthesis Planning and Optimization: AI-powered tools for computer-aided synthesis planning (CASP) can propose novel and efficient synthetic routes to this compound and its derivatives. ML algorithms can optimize reaction conditions by analyzing large datasets to predict the best catalyst, solvent, and temperature, thereby increasing yields and reducing experimental effort. These models can be trained on existing chemical reaction databases to suggest conditions for new reactions or fine-tune parameters for known transformations.

De Novo Design and Property Prediction: Generative AI models can design novel derivatives of this compound with desired properties. By learning the relationship between chemical structure and function, these models can propose new molecules for specific applications in medicine or materials science. ML can also predict various physicochemical and biological properties, allowing for the rapid virtual screening of large libraries of compounds before their synthesis.

Accelerating Drug Discovery: In the context of medicinal chemistry, AI can significantly shorten the drug discovery timeline. From identifying potential biological targets to predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, AI and ML algorithms can help prioritize the most promising candidates for further development.

| AI/ML Application Area | Specific Task | Impact on Research |

| Synthesis Planning | Proposing retrosynthetic pathways, optimizing reaction conditions | More efficient and sustainable synthesis, faster discovery of new compounds |

| Materials and Drug Design | Generating novel molecular structures, predicting properties | Targeted design of molecules with specific functions, reduced reliance on trial-and-error |

| Computational Analysis | Predicting biological activity, analyzing structure-activity relationships | Prioritization of synthetic targets, deeper understanding of molecular interactions |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Ethynylpiperidin-4-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves iterative adjustments to reaction parameters. For piperidin-4-ol derivatives, catalytic systems (e.g., palladium for cross-coupling reactions) and temperature control (e.g., 60–80°C) are critical. Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 ratios) can enhance purity. Monitor reaction progress using TLC (Rf ~0.4 in 1:1 hexane:ethyl acetate). For analogous compounds, yields of 65–80% are achievable with rigorous drying of reagents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H NMR (400 MHz, CDCl) to confirm the ethynyl proton (δ 2.5–3.0 ppm) and hydroxyl group (broad peak at δ 1.5–2.0 ppm). C NMR identifies the sp-hybridized carbon (δ 70–85 ppm).

- IR : Detect O-H stretches (~3200–3500 cm) and C≡C stretches (~2100–2260 cm).

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 140.1). Cross-reference with databases like PubChem for validation .

Advanced Research Questions

Q. How can researchers assess the reactivity of the ethynyl group in this compound under varying experimental conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with azide (Click Chemistry) or halogens under controlled pH and temperature. Use UV-Vis spectroscopy to track intermediate formation.

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict bond dissociation energies and transition states. Compare results with experimental kinetic data to validate models .

- Table 1 : Example Reactivity Data (Hypothetical)

| Reaction Partner | Temperature (°C) | Rate Constant (s) |

|---|---|---|

| Sodium Azide | 25 | 0.045 |

| Bromine | 40 | 0.12 |

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer :

- Triangulation : Combine enzyme inhibition assays (e.g., IC), receptor binding studies (radioligand displacement), and cellular viability tests (MTT assay) to cross-validate results .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±5% error in HPLC purity measurements) and biological replicates (n ≥ 3). Use ANOVA to identify outliers .

- Case Study : If receptor binding data conflicts with cellular activity, re-evaluate cell permeability via LC-MS quantification of intracellular compound levels .

Q. How should researchers design experiments to evaluate this compound's interaction with enzymatic targets?

- Methodological Answer :

- In Vitro Assays : Use purified enzymes (e.g., kinases, esterases) with fluorogenic substrates. Measure activity via fluorescence quenching (λex = 340 nm, λem = 450 nm).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses. Validate with site-directed mutagenesis of key residues (e.g., Lys123 in acetylcholinesterase) .

Safety and Compliance

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Waste Disposal : Segregate organic waste containing ethynyl groups in halogen-resistant containers. Neutralize acidic/byproduct residues before disposal .

- Ecotoxicity : Due to limited data (similar to Piperidin-4-ol), assume moderate environmental persistence. Conduct biodegradability tests (OECD 301F) prior to large-scale use .

Data Management

Q. How should large datasets from structural and biological studies be processed and reported?

- Methodological Answer :

- Raw Data Storage : Archive NMR spectra, chromatograms, and assay results in appendices. Use platforms like Figshare for public datasets .

- Processed Data : Report mean ± SEM for biological replicates. Use Principal Component Analysis (PCA) to reduce dimensionality in high-throughput screens .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro